![molecular formula C12H12O2 B1610304 (1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol CAS No. 49801-14-1](/img/structure/B1610304.png)
(1r)-1-(Naphthalen-2-Yl)ethane-1,2-Diol
Overview
Description
(1R)-1-(Naphthalen-2-Yl)ethane-1,2-Diol is a chiral compound that belongs to the family of diols. It is also known as 2-naphthyl-1,2-ethanediol or NE. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Scientific Research Applications
Chemical Synthesis and Material Science
(1R)-1-(Naphthalen-2-yl)ethane-1,2-diol serves as an intermediate in various synthetic routes. For instance, its derivatives have been synthesized through lipase-catalyzed transesterification, yielding optically pure diols. These compounds are significant for their potential applications in organic synthesis and material science, such as in the development of new polymers or complex molecular architectures (Sakai et al., 2000).
Catalysis and Reaction Mechanisms
Research into the metal-ammonia reduction of naphthalene models, including derivatives related to this compound, explores their behavior under reductive conditions. These studies contribute to our understanding of catalytic processes and the development of new reduction strategies in organic synthesis (P. W. Rabideau & Z. Marcinow, 1985).
Fluorescent Probes and Imaging
The development of naphthalene-based fluorescent probes, incorporating structural motifs related to this compound, has been reported. These compounds exhibit specific interactions with metal ions, leading to changes in their fluorescence properties, which can be utilized in live cell imaging and the detection of metal contaminants (A. Banerjee et al., 2012).
Organic Electronics and Photonics
The synthesis and characterization of hyperbranched polymers with varying contents of naphthalene units, related to the structural framework of this compound, indicate potential applications in organic electronics and photonics. These materials exhibit high refractive indices and transparency in the visible range, making them candidates for use in advanced optical devices (Q. Wei et al., 2014).
Environmental Monitoring and Remediation
Studies involving naphthalene dioxygenase's ability to oxidize hydrocarbons, including those structurally similar to this compound, highlight the potential of enzymatic approaches for environmental monitoring and remediation. These enzymes can transform pollutants into less harmful substances, offering environmentally friendly solutions for dealing with organic contaminants (K. Lee & D. Gibson, 1996).
properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452542 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49801-14-1 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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